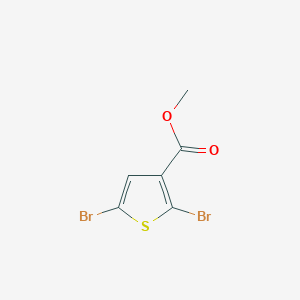
Benzydamine N-oxide hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzydamine N-oxide hydrogen maleate is a chemical compound with the empirical formula C19H23N3O2·C4H4O4 and a molecular weight of 441.48 g/mol . It is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of benzydamine N-oxide hydrogen maleate involves the N-oxidation of benzydamine. One method involves using whole cell catalysis with E. coli strains harboring flavin-containing monooxygenase (FMO3) and glucose dehydrogenase (GDH) enzymes . Another approach uses enzyme immobilization with HisTrap HP columns carrying His6-GDH and His6-FMO3 enzymes . These methods have been optimized to produce benzydamine N-oxide efficiently under specific reaction conditions .
Analyse Des Réactions Chimiques
Benzydamine N-oxide hydrogen maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is a substrate for the enzyme CYP2C9 . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Benzydamine N-oxide hydrogen maleate has several scientific research applications. It is used in spectroscopic analyses due to its unique chemical properties . In biology and medicine, it serves as a substrate for studying the activity of flavin-containing monooxygenase (FMO) enzymes . The compound is also used in drug metabolism studies to understand the biotransformation of benzydamine and its metabolites . Additionally, it has applications in the development of new therapeutic drugs and the study of drug interactions .
Mécanisme D'action
The mechanism of action of benzydamine N-oxide hydrogen maleate involves its interaction with specific molecular targets and pathways. As a substrate for FMO enzymes, it undergoes N-oxidation to form benzydamine N-oxide . This reaction is crucial for its biological activity and pharmacological effects. The compound’s anti-inflammatory and analgesic properties are attributed to its ability to inhibit the synthesis of inflammatory cytokines and stabilize cell membranes .
Comparaison Avec Des Composés Similaires
Benzydamine N-oxide hydrogen maleate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include benzydamine hydrochloride and other N-oxide derivatives . Unlike traditional NSAIDs, this compound is a weak base and does not inhibit the synthesis of prostaglandins . This distinction makes it a valuable compound for specific research applications and therapeutic uses .
Propriétés
Numéro CAS |
72962-60-8 |
|---|---|
Formule moléculaire |
C23H27N3O6 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
QFAFNBZWRXPMSY-BTJKTKAUSA-N |
SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



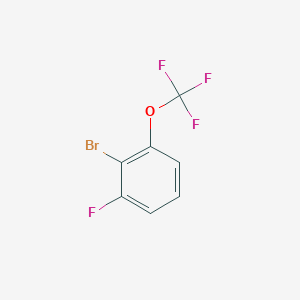

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
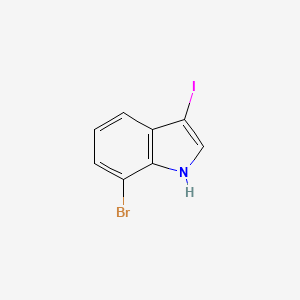
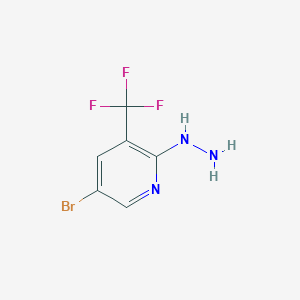
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
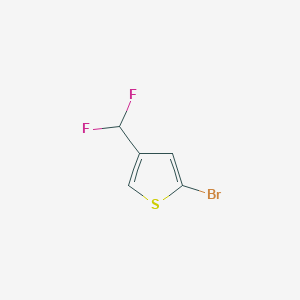

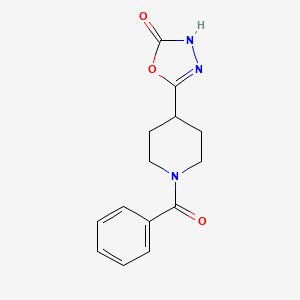
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)

